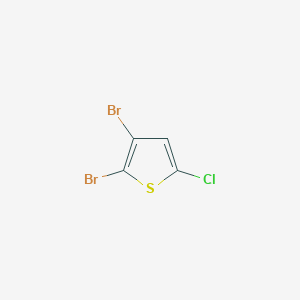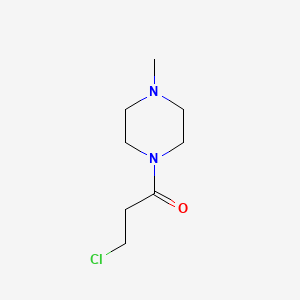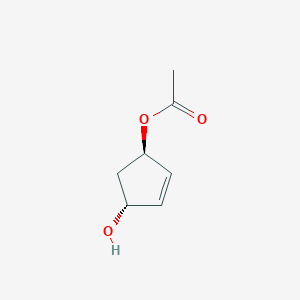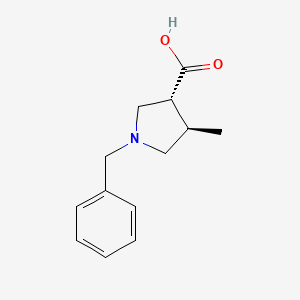![molecular formula C18H14N2OS B3146636 4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 60477-76-1](/img/structure/B3146636.png)
4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
Overview
Description
Scientific Research Applications
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, to which the compound is related, serves as a key precursor in the medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Recent studies have highlighted the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in the synthesis of pyranopyrimidine scaffolds. These scaffolds have been investigated for their applicability in developing lead molecules, showcasing the compound's significance in enhancing synthetic pathways for potential medicinal applications (Parmar, Vala, & Patel, 2023).
Inhibitors Design
Compounds with a pyrimidine scaffold, like the one discussed, have been explored as selective inhibitors for enzymes involved in proinflammatory cytokine release. This has significant implications for designing drugs targeting specific molecular pathways in inflammation and other diseases. Research into imidazole and pyrimidine-based inhibitors, for example, has informed the development of selective binding compounds with potential for treating conditions mediated by p38 mitogen-activated protein (MAP) kinase (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Anti-inflammatory Applications
The structural analogues of the compound have been synthesized and evaluated for their in-vitro anti-inflammatory activities, demonstrating the potential of these derivatives in designing new anti-inflammatory agents. This research emphasizes the importance of the compound's framework in the discovery of novel therapeutic agents for inflammation (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
The integration of pyrimidine rings into π-extended conjugated systems, related to the compound of interest, has been investigated for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, highlighting the compound's utility in developing advanced materials for electronic and photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target similar biological entities, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological function of the target.
Biochemical Pathways
Similar compounds have shown to inhibitLeishmania aethiopica and Plasmodium berghei , suggesting that this compound may affect the biochemical pathways related to these organisms .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells . This suggests that this compound may have similar properties, impacting its bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also exhibit similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the use of green solvents like PEG-400 and butan-1-ol in the synthesis of similar compounds has been reported . These solvents can potentially influence the compound’s action and stability.
properties
IUPAC Name |
4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-10-6-8-11(9-7-10)15-14-16(20-18(22)19-15)12-4-2-3-5-13(12)17(14)21/h2-9,15H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZJQWVYCIQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137244 | |
| Record name | 1,2,3,4-Tetrahydro-4-(4-methylphenyl)-2-thioxo-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one | |
CAS RN |
60477-76-1 | |
| Record name | 1,2,3,4-Tetrahydro-4-(4-methylphenyl)-2-thioxo-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60477-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-4-(4-methylphenyl)-2-thioxo-5H-indeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)
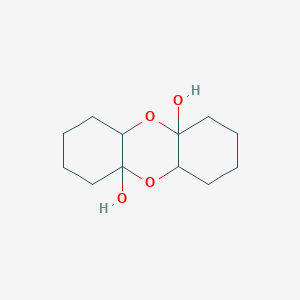
![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)
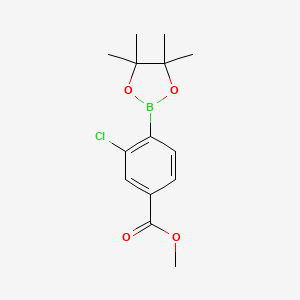

![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)

